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Cat. No.: B1591932 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-((2-aminothiazol-5-

yl)thio)acetate

Foreword: Navigating the Landscape of a Niche
Chemical Intermediate
In the realm of drug discovery and materials science, heterocyclic compounds form the

backbone of a vast array of functional molecules. Among these, the 2-aminothiazole scaffold is

a privileged structure, appearing in numerous FDA-approved drugs. This guide focuses on a

specific, less-documented derivative: Ethyl 2-((2-aminothiazol-5-yl)thio)acetate (CAS No.

859522-19-3). Due to its status as a niche research intermediate, publicly available, peer-

reviewed data on its specific physicochemical properties is limited.

Therefore, this document adopts a dual approach. Firstly, it consolidates all available identifying

information for the target compound. Secondly, it leverages established chemical principles and

draws authoritative comparisons with closely related, well-characterized analogs—such as

Ethyl 2-(2-aminothiazol-4-yl)acetate—to build a predictive and practical profile. This

methodology is designed to provide researchers and drug development professionals with a

robust, scientifically-grounded framework for handling, characterizing, and utilizing this

compound in their work.

Molecular Identity and Structural Elucidation
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The foundational step in understanding any chemical entity is to define its precise molecular

structure and associated identifiers. Ethyl 2-((2-aminothiazol-5-yl)thio)acetate is a multi-

functionalized molecule featuring a 2-aminothiazole core, a thioether linkage, and an ethyl

ester moiety.

Caption: Chemical structure of Ethyl 2-((2-aminothiazol-5-yl)thio)acetate.

The strategic placement of the thioether at the 5-position and the amino group at the 2-position

creates a unique electronic and steric environment, distinguishing it from its 4-substituted

isomers and influencing its reactivity and potential as a synthetic building block.[1][2]

Table 1: Core Compound Identifiers
Property Value Source

IUPAC Name
Ethyl 2-((2-aminothiazol-5-

yl)thio)acetate
BLDpharm

Synonyms

2-[(2-amino-5-

thiazolyl)thio]acetic acid ethyl

ester

CymitQuimica[2]

CAS Number 859522-19-3 2a biotech[3]

Molecular Formula C₇H₁₀N₂O₂S₂ (Calculated)

Molecular Weight 234.30 g/mol (Calculated)

InChI Key Not readily available

Physicochemical and Spectroscopic Profile
Direct experimental data for this compound is not widely published. The following sections

provide an expert analysis of its expected properties based on its functional groups and data

from analogous compounds.

Table 2: Predicted Physicochemical Properties
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Property
Predicted Value /
Observation

Rationale and Comparative
Insights

Physical Form
White to off-white or pale

yellow solid

Based on the analogous

compound, Ethyl 2-(2-

aminothiazol-4-yl)acetate,

which is a solid with a melting

point of 92-94 °C.[4] The

thioether linkage is unlikely to

depress the melting point into

a liquid state at room

temperature.

Melting Point
Data not available. Estimated

>90 °C.

Similar heterocyclic structures

with comparable molecular

weights are typically crystalline

solids at room temperature.[4]

Solubility

Soluble in DMSO, DMF, and

chlorinated solvents. Sparingly

soluble in alcohols. Poorly

soluble in water.

The ester and thioether groups

confer lipophilicity, while the

amino and thiazole nitrogen

atoms provide sites for

hydrogen bonding, allowing for

solubility in polar aprotic

solvents. The overall structure

is insufficiently polar for high

aqueous solubility.

Storage

Keep in a dark place, under an

inert atmosphere, at room

temperature.

Recommended by suppliers.[5]

This suggests potential

sensitivity to light, oxidation (at

the sulfur atom), or hydrolysis

of the ester over long-term

storage.

Anticipated Spectroscopic Signatures
Spectroscopic analysis is essential for structure verification and purity assessment. Based on

the molecule's constitution, we can predict the key features of its NMR, IR, and Mass spectra.
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¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be highly informative, with distinct signals for each

proton environment.

Ethyl Ester Group: A triplet at ~1.2-1.3 ppm (3H, -OCH₂CH₃) and a quartet at ~4.1-4.2 ppm

(2H, -OCH₂CH₃). This pattern is a classic signature of an ethyl group attached to an oxygen

atom.

Methylene Bridge (-S-CH₂-CO-): A sharp singlet at ~3.5-3.8 ppm (2H). The chemical shift is

influenced by the adjacent electron-withdrawing sulfur and carbonyl groups.

Thiazole Proton (C4-H): A singlet at ~7.0-7.5 ppm (1H). The precise shift depends on the

electronic effects of the adjacent amino and thioether groups. In related 2-aminothiazoles,

this proton signal appears in this region.[6]

Amine Protons (-NH₂): A broad singlet at ~5.0-7.0 ppm (2H). The broadness is due to

quadrupole broadening from the nitrogen atom and potential chemical exchange. Its position

can vary significantly with solvent and concentration.[7]

¹³C NMR Spectroscopy (Predicted)
The carbon spectrum will complement the proton data for full structural confirmation.

Ethyl Ester Group: Signals around ~14 ppm (-OCH₂CH₃) and ~61 ppm (-OCH₂CH₃).

Carbonyl Carbon: A peak in the range of ~168-172 ppm (C=O), typical for an ester.

Methylene Bridge: A signal around ~35-40 ppm (-S-CH₂-).

Thiazole Ring Carbons: Three distinct signals are expected. The C2 carbon bearing the

amino group would be highly deshielded (~165-170 ppm). The C5 carbon attached to the

thioether would be around ~120-130 ppm, and the C4 carbon would appear around ~110-

120 ppm.

Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is invaluable for identifying key functional groups.
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N-H Stretching: A pair of sharp to medium peaks in the 3100-3400 cm⁻¹ region,

characteristic of a primary amine (-NH₂).

C=O Stretching: A strong, sharp absorption band around 1730-1750 cm⁻¹, indicative of the

ester carbonyl group.[8][9]

C=N and C=C Stretching: Medium intensity peaks in the 1500-1650 cm⁻¹ region

corresponding to the thiazole ring vibrations.

C-S Stretching: Weaker absorptions in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and can provide structural information

through fragmentation patterns.

Molecular Ion Peak (M⁺): Expected at m/z = 234.

Key Fragments: Loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z = 189.

Cleavage of the C-S bond could also lead to characteristic fragments of the thiazole and

acetate moieties.

Experimental Workflows and Protocols
To ensure scientific integrity, all characterization must follow validated protocols. The following

outlines a comprehensive workflow for the analysis of a newly synthesized or procured batch of

Ethyl 2-((2-aminothiazol-5-yl)thio)acetate.
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Receive/Synthesize Sample

Purity Assessment (HPLC)

Initial Check

Structure Verification (¹H & ¹³C NMR)

If Purity >95%

Molecular Weight Confirmation (LC-MS)

Functional Group ID (FTIR)

Data Concordant with Structure?

Release for Use

Yes

Re-purify or Re-synthesize

No

Click to download full resolution via product page

Caption: A typical quality control workflow for chemical intermediate validation.

Protocol 1: Purity Determination by High-Performance
Liquid Chromatography (HPLC)
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Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic

compounds. A stability-indicating method can also be developed to track degradation

products over time.

Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g.,

4.6 x 150 mm, 5 µm particle size).

Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water with 0.1% Formic Acid

(Solvent A).

Gradient Example: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes,

return to 10% B and re-equilibrate for 3 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of

Acetonitrile or DMSO to create a 1 mg/mL stock solution. Further dilute as necessary.

Analysis: Inject 5-10 µL of the sample. The purity is calculated based on the area percentage

of the main peak relative to the total area of all peaks.

Protocol 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy

Rationale: NMR provides unambiguous structural confirmation by mapping the chemical

environment of all protons and carbon atoms.[10]

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent

(e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

Acquisition:

Acquire a ¹H NMR spectrum using a standard single-pulse experiment.

Acquire a ¹³C NMR spectrum using a proton-decoupled experiment.
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(Optional) Perform 2D NMR experiments like COSY or HSQC for more complex

assignments.

Analysis: Process the spectra (Fourier transform, phase correction, baseline correction).

Integrate the ¹H signals and assign all peaks to the corresponding atoms in the predicted

structure.

Synthesis and Reactivity
Understanding the synthetic origin of a compound provides insight into potential impurities and

its inherent reactivity.

Proposed Synthetic Pathway
A plausible and efficient synthesis involves the S-alkylation of a 5-mercapto-2-aminothiazole

intermediate with an ethyl haloacetate. A more common route, however, might involve the

bromination of 2-aminothiazole followed by nucleophilic substitution.

2-Amino-5-bromothiazole

Ethyl 2-((2-aminothiazol-5-yl)thio)acetate

Ethyl thioglycolate
(HSCH₂COOEt) Base (e.g., K₂CO₃) Solvent (e.g., DMF)

Click to download full resolution via product page

Caption: A plausible synthetic route via nucleophilic aromatic substitution.

Chemical Reactivity Insights
N-Acylation: The primary amino group at the C2 position is a strong nucleophile and can

readily undergo acylation, sulfonylation, or reaction with isocyanates, making it a versatile

handle for further chemical elaboration.[11][12]

Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis under either acidic or basic

conditions to yield the corresponding carboxylic acid. This acid can then be coupled with

amines to form amides.
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S-Oxidation: The thioether linkage is prone to oxidation, typically using reagents like

hydrogen peroxide or m-CPBA, to form the corresponding sulfoxide and subsequently the

sulfone. This can be a consideration for long-term stability and metabolic fate in biological

systems.

Conclusion
Ethyl 2-((2-aminothiazol-5-yl)thio)acetate is a valuable chemical intermediate with significant

potential for the synthesis of complex bioactive molecules and functional materials. While

direct, comprehensive physicochemical data remains sparse, a robust working profile can be

established through expert analysis of its structure and comparison with well-documented

analogs. This guide provides the foundational knowledge—from predicted spectroscopic

signatures to validated analytical protocols—required for researchers to confidently incorporate

this compound into their synthetic and developmental workflows. The presence of three distinct

reactive handles (amine, ester, thioether) ensures its utility as a versatile building block for

future discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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